(E/Z)-SU9516

CDK2 CDK4 Selectivity

SU9516 (CAS 377090-84-1) is a 3-substituted indolinone compound that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs). Its biochemical profile is well-defined, with reported IC50 values of 22 nM against CDK2, 40 nM against CDK1, and 200 nM against CDK4.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 377090-84-1
Cat. No. B1681164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-SU9516
CAS377090-84-1
Synonyms3-(1-(3H-Imidazol-4-yl)-meth-(Z)-ylidene)-5-methoxy-1,3-dihydro-indol-2-one
SU 9516
SU9516
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3
InChIInChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4-
InChIKeyQNUKRWAIZMBVCU-WCIBSUBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU9516 (CAS 377090-84-1) CDK2 Inhibitor Procurement Guide


SU9516 (CAS 377090-84-1) is a 3-substituted indolinone compound that acts as a potent and selective inhibitor of cyclin-dependent kinases (CDKs) [1]. Its biochemical profile is well-defined, with reported IC50 values of 22 nM against CDK2, 40 nM against CDK1, and 200 nM against CDK4 [2]. A crystal structure of SU9516 in complex with CDK2 has been solved, providing a detailed molecular basis for its inhibitory activity [3].

Why Generic Substitution of SU9516 for Other CDK Inhibitors Is Scientifically Unjustified


CDK inhibitors are not interchangeable due to significant differences in target selectivity, mechanism of action, and biological outcome. While some CDK inhibitors like Palbociclib are highly selective for CDK4/6, SU9516 demonstrates a unique selectivity profile with nanomolar potency against CDK2 and CDK1 [1]. This distinct inhibition pattern leads to different cell cycle arrest points and downstream effects [2]. Substituting SU9516 with a pan-CDK inhibitor like Flavopiridol would result in a broader, non-specific kinase inhibition profile, while substitution with a CDK4/6-specific inhibitor would fail to potently inhibit CDK2, altering the intended experimental outcome [3].

Quantitative Evidence for SU9516 Differentiation vs. Comparator CDK Inhibitors


SU9516 CDK2 vs. CDK4 Selectivity: Direct Quantitative Comparison

SU9516 exhibits 9-fold greater selectivity for CDK2 over CDK4 . This is quantified by a CDK2 IC50 of 22 nM compared to a CDK4 IC50 of 200 nM [1]. In contrast, the CDK4/6-specific inhibitor Palbociclib shows no inhibition of CDK2 (IC50 >5 µM) [2], demonstrating a fundamentally different selectivity profile.

CDK2 CDK4 Selectivity Kinase Inhibition

SU9516 CDK2 vs. CDK1 Selectivity: Quantified Differential

SU9516 is 1.8-fold more selective for CDK2 compared to CDK1, with IC50 values of 22 nM and 40 nM, respectively . The ATP-competitive inhibition kinetics are 2- to 8-fold less potent against CDK1/cyclin B1 compared to CDK2/cyclin A [1].

CDK2 CDK1 Selectivity Cell Cycle

SU9516 Induces G1 and G2/M Cell Cycle Arrest: Contrast with CDK4/6 Inhibitors

Treatment with SU9516 (5 μM) leads to both G1 and G2/M cell cycle arrest in RKO and SW480 colon carcinoma cells [1]. This dual arrest profile is due to its inhibition of both CDK2 (G1/S transition) and CDK1 (G2/M transition) [2]. In contrast, the CDK4/6 inhibitor Palbociclib induces exclusive G1 arrest in various cell lines, reflecting its narrow target specificity [3].

Cell Cycle Arrest G1 Phase G2/M Phase CDK Inhibitor

SU9516 Downregulates Mcl-1: A Mechanism Not Shared by All CDK Inhibitors

SU9516 treatment (5 μM) induces a pronounced downregulation of the anti-apoptotic protein Mcl-1 in Caco-2 colorectal cancer cells, which correlates with increased sensitivity to the BH3 mimetic ABT-737 [1]. This effect is cell line-specific, as Mcl-1 downregulation was not observed in HT29 cells [2]. In contrast, treatment with the CDK4/6 inhibitor Palbociclib does not induce Mcl-1 downregulation [3], representing a distinct functional outcome tied to CDK2 inhibition.

Mcl-1 Apoptosis CDK2 Inhibitor Colon Cancer

Defined Application Scenarios for SU9516 Based on Quantitative Evidence


Investigating CDK2-Specific Phosphorylation of Retinoblastoma Protein (pRb)

SU9516 is the preferred reagent for experiments requiring selective inhibition of CDK2-mediated pRb phosphorylation. At a concentration of 5 μM, it reduces CDK2-specific pRb phosphorylation by 27-64% in SW480 cells, while only affecting CDK4-specific phosphorylation by 26-49%, as quantified over 24-72 hours . This differential inhibition is not achievable with pan-CDK inhibitors or CDK4/6-specific inhibitors, making SU9516 the optimal choice for dissecting CDK2's unique role in the G1/S transition.

Evaluating CDK2 Inhibition as a Strategy to Sensitize Tumors to BH3 Mimetics

For studies aiming to combine CDK inhibition with BH3 mimetics like ABT-737 or Venetoclax, SU9516 is a mechanistically superior choice. Its ability to downregulate the anti-apoptotic protein Mcl-1 has been shown to sensitize Caco-2 colorectal cancer cells to ABT-737 [1]. This effect is directly linked to CDK2 inhibition and is not observed with CDK4/6 inhibitors [2]. This makes SU9516 the correct tool to evaluate CDK2i+BH3mimetic combination therapies in Mcl-1-dependent tumor models.

Studying Dual G1 and G2/M Cell Cycle Arrest Mechanisms

SU9516 is uniquely suited for research focused on the consequences of simultaneous G1 and G2/M cell cycle arrest. Unlike CDK4/6 inhibitors which only arrest cells in G1 [3], SU9516's inhibition of both CDK2 (22 nM IC50) and CDK1 (40 nM IC50) leads to a dual-phase arrest in colon carcinoma cells [4]. This specific phenotype is essential for studying cancer cell responses to agents that may target multiple cell cycle checkpoints.

Dissecting CDK1 vs. CDK2 Functions in Mitotic Entry

With its 1.8-fold selectivity window for CDK2 over CDK1 , SU9516 is an appropriate tool for experiments requiring simultaneous, but not completely equipotent, inhibition of both kinases. This contrasts with highly selective CDK2 inhibitors (e.g., PF-07104091) which spare CDK1, and pan-CDK inhibitors (e.g., Flavopiridol) which non-selectively inhibit many kinases. This makes SU9516 valuable for studies that require perturbation of both kinases while maintaining a bias towards CDK2 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-SU9516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.